molecular formula C12H13NO2 B2548789 1-(3-Acetylphenyl)pyrrolidin-2-one CAS No. 765917-13-3

1-(3-Acetylphenyl)pyrrolidin-2-one

Cat. No.: B2548789
CAS No.: 765917-13-3
M. Wt: 203.241
InChI Key: ZGDVMJMNNOENMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Acetylphenyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrrolidin-2-one moiety, a saturated five-membered nitrogen-containing heterocycle that is a privileged scaffold in the design of therapeutically active molecules . The saturated nature of the pyrrolidine ring, with its sp3-hybridization and non-planar structure, allows for extensive three-dimensional exploration of pharmacophore space, which can be advantageous for optimizing interactions with biological targets and improving the physicochemical properties of drug candidates . This compound is specifically designed as a building block for the synthesis of novel chemical entities. Its structure, which combines an acetylphenyl group with the pyrrolidin-2-one ring, makes it a valuable intermediate for researchers developing new pharmaceutical agents. Pyrrolidine derivatives are extensively investigated for a wide spectrum of biological activities . Recent scientific studies highlight that structurally similar pyrrolidine and pyrrolidin-2-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties through mechanisms that involve the inhibition of cyclooxygenase (COX) enzymes . These research compounds are explored to potentially overcome limitations associated with existing therapies, such as adverse gastrointestinal effects . Beyond inflammation and pain research, analogous compounds are also studied for their potential antimicrobial, anticancer, and anticonvulsant activities, demonstrating the versatility of the pyrrolidin-2-one core in biomedical research . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12(13)15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVMJMNNOENMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of the Pyrrolidin 2 One Scaffold in Heterocyclic Chemistry

The pyrrolidin-2-one ring system, a five-membered lactam, is a cornerstone of heterocyclic chemistry. rdd.edu.iq Its prevalence in both natural products and synthetic compounds underscores its versatility and importance. rdd.edu.iq This scaffold provides a unique three-dimensional architecture that is highly sought after in drug design. The non-planar, puckered nature of the saturated pyrrolidinone ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

The chemical reactivity of the pyrrolidin-2-one scaffold also contributes to its significance. The lactam functionality offers sites for various chemical modifications, enabling the synthesis of diverse libraries of compounds. rdd.edu.iq The nitrogen atom can be readily substituted, and the carbonyl group can participate in a range of reactions, providing chemists with a powerful toolkit for molecular derivatization. This inherent chemical tractability has made the pyrrolidin-2-one scaffold a privileged structure in the development of new synthetic methodologies.

The Context of 1 3 Acetylphenyl Pyrrolidin 2 One in Medicinal Chemistry

The introduction of an acetylphenyl group at the 1-position of the pyrrolidin-2-one ring, as seen in 1-(3-Acetylphenyl)pyrrolidin-2-one, situates this compound firmly within the realm of medicinal chemistry research. The pyrrolidin-2-one core itself is a well-established pharmacophore, present in a wide array of biologically active molecules with diverse therapeutic applications, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial agents. rdd.edu.iqnih.gov

While direct biological data on this compound is not extensively reported in publicly available literature, research on analogous 1-aryl-pyrrolidin-2-one derivatives has shown promising results in various therapeutic areas. For instance, derivatives have been investigated for their anti-inflammatory and anticonvulsant activities. acs.orgacs.org The structural similarity of this compound to these researched compounds suggests its potential for similar biological activities.

The Current Research Landscape and Unexplored Avenues

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the amide bond within the pyrrolidin-2-one ring. This suggests a precursor such as γ-aminobutyric acid or its derivatives and a substituted aniline (B41778).

Another key disconnection is at the C-N bond between the phenyl ring and the pyrrolidin-2-one nitrogen. This leads to two primary precursors: 3-aminoacetophenone and a suitable four-carbon synthon that can form the pyrrolidin-2-one ring, such as γ-butyrolactone (GBL) or succinimide (B58015) derivatives. rdd.edu.iq The synthesis would then involve the condensation of these two key precursors.

Further retrosynthetic analysis of 3-aminoacetophenone would involve the reduction of a nitro group in 3-nitroacetophenone, a readily available starting material. The acetyl group on the phenyl ring can also be introduced at various stages through Friedel-Crafts acylation or other related reactions.

Classical and Modern Synthetic Routes to Pyrrolidin-2-one Derivatives

The synthesis of pyrrolidin-2-one derivatives has evolved from classical methods to more efficient and versatile modern techniques. These methods can be broadly categorized into several key strategies.

Multi-component Reactions in Pyrrolidin-2-one Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netrsc.org Several MCRs have been developed for the synthesis of pyrrolidin-2-one derivatives. For instance, a one-pot, three-component reaction involving an aldehyde, an amine, and an ester of an acylpyruvic acid can yield substituted 4-acyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org The Ugi four-component condensation reaction is another versatile MCR that can be adapted for the synthesis of pyrrolidin-2-one derivatives. rloginconsulting.com The use of ultrasound irradiation has been shown to promote these reactions, leading to shorter reaction times and higher yields. rsc.org

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

Cyclization reactions are fundamental to the formation of the pyrrolidin-2-one ring. numberanalytics.com These reactions typically involve the intramolecular condensation of a linear precursor containing both an amine and a carboxylic acid or ester functionality. A common method is the lactamization of γ-amino esters, which can be achieved by heating in the presence of an acid catalyst. nih.gov

Radical cyclizations provide an alternative route to the pyrrolidin-2-one ring system. acs.orgstonybrook.edu These reactions involve the formation of a radical intermediate that undergoes an intramolecular cyclization. Another approach involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can generate highly substituted pyrrolidines. acs.org

Functional Group Interconversions and Derivatization on the Phenyl Moiety

Once the core 1-phenylpyrrolidin-2-one structure is established, further modifications can be made to the phenyl ring to introduce or alter functional groups. organic-chemistry.org For instance, if the synthesis starts with a nitro-substituted phenylpyrrolidinone, the nitro group can be reduced to an amine. This amine can then be further functionalized through various reactions such as acylation, alkylation, or diazotization followed by substitution.

The acetyl group on the phenyl ring of the target compound can also be a point of derivatization. For example, it can undergo reduction to an alcohol, which can then be esterified or etherified. The acetyl group can also serve as a handle for carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to introduce further complexity to the molecule.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral pyrrolidin-2-one analogs is of significant interest due to the importance of stereochemistry in biological activity. acs.orgmdpi.com Asymmetric synthesis can be achieved through various strategies. One approach is the use of chiral precursors, such as enantiomerically pure amino acids like proline or 4-hydroxyproline, which already contain a chiral pyrrolidine (B122466) ring. nih.gov

Another strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, chiral N-tert-butanesulfinylamines can be used in cycloaddition reactions to induce high diastereoselectivity in the formation of substituted pyrrolidines. acs.org "Memory of chirality" is another advanced strategy where the chirality of a starting material influences the stereochemistry of the product even after the original chiral center is removed. acs.org

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. researchgate.netresearchgate.net Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For the synthesis of substituted pyrrolidin-2-ones via multi-component reactions, screening different solvents and catalysts is a common practice. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ethanol (B145695) was found to be a superior solvent to acetic acid or DMF, leading to significantly higher yields. beilstein-journals.org The ratio of reactants can also have a profound impact on the reaction outcome. Increasing the equivalents of the amine reactant in the aforementioned synthesis led to a notable increase in the product yield. beilstein-journals.org The use of microwave irradiation or ultrasound can also be explored to accelerate reactions and improve yields. rsc.org

For cyclization reactions, the choice of the cyclization agent and reaction temperature are critical. In the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a Lewis acid catalyst was used to facilitate the initial ring-opening, followed by heating with acetic acid in toluene (B28343) to promote lactamization. nih.gov

Scalability Considerations in Synthetic Development

The successful transition of a synthetic route for this compound and its analogs from laboratory-scale to industrial production hinges on a thorough evaluation of its scalability. This involves a multi-faceted analysis of the chosen synthetic methodology, considering factors such as process safety, economic viability, and environmental impact. The primary methods for synthesizing 1-arylpyrrolidin-2-ones, the Buchwald-Hartwig amination and the Ullmann condensation, each present unique challenges and opportunities when considered for large-scale manufacturing.

A critical aspect of process development is the selection of a robust and efficient synthetic route that can be safely and economically implemented on a larger scale. rsc.org This requires careful consideration of reaction parameters, potential hazards, and the feasibility of operations in a plant environment. rsc.orgchemrxiv.org

Key Considerations for Large-Scale Synthesis

When scaling up the synthesis of this compound, several key factors must be addressed to ensure a safe, efficient, and cost-effective process. These considerations are applicable to both the Buchwald-Hartwig and Ullmann methodologies, though the specific challenges may differ.

Table 1: General Scalability Parameters for Synthesis of this compound

ParameterLaboratory-Scale FocusPilot & Industrial-Scale Focus
Reaction Kinetics Maximizing yield and purity on a small scale.Optimizing reaction time, temperature, and concentration for large volumes; understanding and controlling reaction kinetics for safety and efficiency. rsc.org
Heat Transfer Simple heating/cooling methods (e.g., oil baths).Efficient removal of reaction heat (exotherms) in large reactors to prevent runaway reactions and ensure consistent product quality. researchgate.net
Mass Transfer & Mixing Magnetic or overhead stirring in small flasks.Ensuring efficient mixing in large, baffled reactors to maintain homogeneity and consistent reaction rates. rsc.org
Catalyst Selection & Loading Use of high-purity, often expensive, catalysts at relatively high loadings.Optimizing catalyst loading for cost-effectiveness, exploring more robust and recyclable catalyst systems. nih.govstrath.ac.uk
Solvent Selection & Volume Use of a wide range of solvents, often in large excess.Minimizing solvent volume (increasing concentration), selecting solvents based on safety, environmental impact, and ease of recovery.
Downstream Processing Chromatography for purification of small quantities.Developing scalable purification methods like crystallization, distillation, or extraction to handle large volumes of product. nih.govarxada.com
Process Safety Standard laboratory safety protocols.Comprehensive hazard analysis (e.g., HAZOP studies), understanding thermal stability of reactants and products, and implementing robust safety controls. rsc.org
Raw Material Sourcing Use of high-purity reagents from catalogs.Establishing a reliable and cost-effective supply chain for raw materials, considering potential impurities and their impact on the process. chemrxiv.org

Scalability of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of the crucial C-N bond in this compound. nih.gov However, transitioning this palladium-catalyzed reaction to an industrial scale presents specific challenges. nih.govnih.gov

One of the primary concerns is the cost and lifecycle of the palladium catalyst and the associated phosphine (B1218219) ligands. nih.gov On a large scale, minimizing catalyst loading without compromising reaction efficiency is paramount for economic viability. This often requires extensive optimization of reaction conditions, including temperature, base, and solvent. The use of highly active and stable catalyst systems, such as those based on sterically hindered phosphine ligands, is advantageous. nih.govresearchgate.net Furthermore, the development of protocols for catalyst recycling is a key area of research to improve the sustainability and cost-effectiveness of the process. nih.govstrath.ac.uk

Continuous flow processing has emerged as a promising technology to address some of the scalability challenges of Buchwald-Hartwig aminations. rsc.orgacs.org Flow reactors can offer superior heat and mass transfer, enabling better control over reaction parameters and potentially higher yields and purity. acs.org They also allow for the use of immobilized or homogeneous catalysts that can be more easily separated and recycled. rsc.orgstrath.ac.uk

Table 2: Buchwald-Hartwig Amination Parameters for Scale-Up Consideration

ParameterTypical Lab-Scale ConditionsConsiderations for Scale-Up
Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, RuPhos. nih.govEvaluation of more robust and air-stable pre-catalysts; optimization of catalyst and ligand loading (mol %). nih.gov
Base Strong bases like NaOt-Bu, K₃PO₄.Cost and handling of large quantities of strong bases; potential for side reactions.
Solvent Anhydrous toluene, dioxane, or DMF.Safety and environmental concerns with certain solvents; investigation of greener solvent alternatives.
Temperature 80-120 °C.Precise temperature control in large reactors to manage exotherms and prevent catalyst degradation.
Work-up Aqueous work-up followed by column chromatography.Development of scalable extraction and crystallization procedures to isolate the product. nih.gov

Scalability of Ullmann Condensation

The Ullmann condensation offers a classical, copper-catalyzed alternative for the synthesis of 1-arylpyrrolidin-2-ones. wikipedia.org Traditionally, this reaction requires harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which can be problematic on a large scale due to energy consumption and waste generation. wikipedia.orgorganic-chemistry.org

Modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed under milder conditions. wikipedia.orgmdpi.com The use of ligands like L-proline or various diamines can significantly improve the reaction rate and yield, making the process more amenable to scale-up. researchgate.net

Key scalability considerations for the Ullmann condensation include the management of high reaction temperatures, the handling of solid reagents and catalysts, and the removal of copper residues from the final product. The choice of a high-boiling, polar solvent is often necessary, which can complicate downstream processing and solvent recovery. wikipedia.org Similar to the Buchwald-Hartwig reaction, transitioning to a continuous flow process could offer benefits in terms of heat management and process control.

Table 3: Ullmann Condensation Parameters for Scale-Up Consideration

ParameterTraditional ConditionsModern, Ligand-Assisted ConditionsConsiderations for Scale-Up
Catalyst System Stoichiometric copper powder or copper salts. wikipedia.orgCatalytic amounts of Cu(I) salts (e.g., CuI) with ligands like L-proline, diamines. researchgate.netCost of copper and ligands; efficient removal of copper from the product.
Base K₂CO₃, Cs₂CO₃.Optimization of base strength and amount.Handling of large quantities of solid base.
Solvent High-boiling polar solvents (e.g., DMF, NMP, nitrobenzene). wikipedia.orgExploration of alternative solvents with better safety and environmental profiles.Solvent recovery and recycling.
Temperature >200 °C. wikipedia.org80-150 °C.Energy costs and safety considerations for high-temperature reactions.
Work-up Filtration to remove copper, followed by extraction and crystallization.Efficient methods for copper removal (e.g., chelation, filtration).Management of solid waste.

Design Principles for SAR/SER Studies on Pyrrolidin-2-one Scaffolds

The design of effective drugs based on the pyrrolidin-2-one scaffold is guided by several key principles that have been elucidated through numerous SAR and SER studies. The pyrrolidine ring, being a saturated heterocycle, offers a three-dimensional structure that allows for the exploration of chemical space in a way that flat aromatic rings cannot. This non-planar "pseudorotation" of the ring system is a critical determinant of biological activity, as the spatial arrangement of substituents significantly influences interactions with biological targets. rdd.edu.iqresearchgate.netnih.govd-nb.infounipa.it

Key design considerations for SAR/SER studies on pyrrolidin-2-one scaffolds include:

Three-Dimensionality and Conformational Restriction: The non-planar nature of the pyrrolidin-2-one ring allows for the precise spatial orientation of substituents. rdd.edu.iqresearchgate.netnih.govd-nb.infounipa.it The introduction of various functional groups can lock the ring into specific conformations, which can be tailored to fit the binding pocket of a target protein. rdd.edu.iq

Stereochemistry: The pyrrolidin-2-one scaffold often possesses one or more chiral centers. The stereochemical configuration of these centers is a paramount factor in determining biological activity, as enantiomers can exhibit vastly different pharmacological profiles due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.govd-nb.infounipa.itnih.govmdpi.com

Substitution Patterns: The nature, position, and orientation of substituents on both the pyrrolidin-2-one ring and any appended aromatic systems are critical. These substituents can influence the molecule's polarity, lipophilicity, hydrogen bonding capacity, and electronic properties, all of which modulate its pharmacokinetic and pharmacodynamic profile. rdd.edu.iqnih.gov

Bioisosteric Replacement: The principle of bioisosterism is frequently employed, where functional groups are replaced with other groups that have similar physicochemical properties. This strategy is used to optimize potency, reduce toxicity, and improve metabolic stability.

Impact of Substituent Modifications on the Phenyl Ring on Biological Activity

The phenyl ring of this compound serves as a crucial anchor for molecular interactions and a platform for synthetic modification. Alterations to the substituents on this ring have a profound impact on the compound's biological activity.

Acetyl Group Position and Modifications

The acetyl group at the meta-position of the phenyl ring is a key feature of the parent compound. Its position and chemical nature are critical for activity. While specific studies on the direct modification of the acetyl group in this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that modifications such as reduction to an alcohol, oxidation to a carboxylic acid, or replacement with other electron-withdrawing or -donating groups would significantly alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

Other Aromatic Substituents and their Influence

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. The size and shape of the substituent can also influence how well the molecule fits into a binding pocket.

Modifications of the Pyrrolidin-2-one Ring and their Biological Implications

The pyrrolidin-2-one ring is not merely a passive scaffold but an active participant in the molecule's biological activity. Modifications to this ring system can have profound effects on the compound's efficacy.

Substitutions at various positions of the pyrrolidin-2-one ring have been shown to influence the biological activity of related compounds. For example, in a series of pyrrolidine-2,5-diones, substituents at the 3-position were found to be critical for anticonvulsant activity. nih.gov Similarly, for other pyrrolidine derivatives, substitutions at the 3- and 4-positions have been shown to be crucial for their pharmacological effects. rdd.edu.iq

The introduction of substituents on the pyrrolidin-2-one ring can:

Alter Ring Conformation: The size and nature of the substituent can influence the puckering of the five-membered ring, thereby affecting the spatial orientation of other parts of the molecule. rdd.edu.iq

Introduce New Interaction Points: Functional groups on the pyrrolidin-2-one ring can provide additional sites for hydrogen bonding, hydrophobic interactions, or ionic interactions with the target protein.

Modulate Physicochemical Properties: Substituents can impact the solubility, lipophilicity, and metabolic stability of the compound.

Linker Region Modifications and Conformational Influences on Activity

In the parent compound, this compound, the phenyl and pyrrolidin-2-one rings are directly connected. However, in many derivatives, a linker region is introduced between these two moieties. The nature and length of this linker are critical for biological activity as they dictate the relative orientation and flexibility of the two ring systems.

For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the acetamide (B32628) linker plays a crucial role in positioning the phenyl and piperazine (B1678402) rings for optimal interaction with the target. Studies on such linkers have shown that even subtle changes, such as altering the length or rigidity of the linker, can lead to significant changes in biological activity. A flexible linker may allow the molecule to adopt multiple conformations to fit into a binding site, while a rigid linker may pre-organize the molecule into a bioactive conformation, potentially increasing potency.

Stereochemical Aspects in Structure-Activity Relationships

As with many biologically active molecules, stereochemistry plays a pivotal role in the SAR of this compound derivatives. The pyrrolidin-2-one ring can contain one or more stereocenters, and the specific configuration of these centers can dramatically influence biological activity. researchgate.netnih.govd-nb.infounipa.itnih.govmdpi.com

It is widely recognized that different enantiomers of a drug can have different, and sometimes opposing, pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral drug. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the drug discovery process for pyrrolidin-2-one derivatives.

For example, studies on other chiral pyrrolidine derivatives have consistently shown that one enantiomer is often significantly more potent than the other, highlighting the importance of stereospecific interactions with the biological target. nih.gov The absolute configuration of the chiral centers determines the precise three-dimensional arrangement of the functional groups, which in turn dictates the binding affinity and efficacy of the molecule.

Mechanistic Investigations of 1 3 Acetylphenyl Pyrrolidin 2 One S Biological Interactions

Identification of Putative Biological Targets and Pathways

The pyrrolidin-2-one core is a privileged structure in drug discovery, and its derivatives have been identified as modulators of various biological targets and pathways. medchemexpress.comnih.gov Based on the activities of related compounds, several putative targets can be hypothesized for 1-(3-Acetylphenyl)pyrrolidin-2-one.

One potential area of activity is the central nervous system (CNS). The structurally similar compound, 1-phenyl-2-pyrrolidinone (B134918), has been identified as a GABA analogue with sedative effects, suggesting that it may interact with GABAergic pathways. nih.gov This raises the possibility that this compound could also modulate neurotransmitter systems. Furthermore, various pyrrolidin-2-one derivatives have been investigated for their potential in treating neurological disorders such as epilepsy.

Another important class of targets for pyrrolidin-2-one derivatives is enzymes. For instance, certain derivatives have shown inhibitory activity against enzymes such as autotaxin, which is involved in inflammatory conditions and cancer, as well as α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism and are targets for anti-diabetic drugs. nih.govnih.gov Additionally, some pyrrolidinone derivatives have been evaluated as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, indicating potential antibacterial applications. nih.gov

Receptors also represent a significant class of putative targets. Derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been studied for their antiarrhythmic activity, which is associated with their interaction with α1-adrenergic receptors. nih.gov Other studies have focused on the development of pyrrolidine-based inhibitors of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. researchgate.net

Molecular Level Interactions and Binding Modes

The specific molecular interactions and binding modes of this compound with any biological target have not been elucidated. However, molecular modeling and structure-activity relationship (SAR) studies of related compounds offer valuable clues.

The pyrrolidin-2-one scaffold itself can participate in various non-covalent interactions, including hydrogen bonding via the carbonyl oxygen and, in the case of a free N-H, as a hydrogen bond donor. pharmablock.com The phenyl ring attached to the nitrogen atom can engage in π-π stacking and hydrophobic interactions with the target protein. The acetyl group on the phenyl ring of this compound introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a methyl group that can participate in hydrophobic interactions.

Molecular docking studies on other pyrrolidin-2-one derivatives have provided insights into their binding modes. For example, in the case of α-amylase and α-glucosidase inhibitors, docking studies revealed that the pyrrolidine (B122466) compounds could fit into the active sites of these enzymes, with binding energies comparable to or better than standard drugs like metformin. nih.gov Similarly, for P-glycoprotein inhibitors based on a 1-phenylpyrrolo[2,1-a]isoquinoline scaffold, molecular modeling suggested that these molecules bind within a crevice of the transporter, thereby locking it in an inward-facing conformation and inhibiting its efflux function. mdpi.com

Cellular Pathway Modulation by Pyrrolidin-2-one Derivatives

Given the diverse range of putative biological targets, it is plausible that this compound could modulate various cellular pathways. The specific pathways affected would depend on the primary molecular target(s) of the compound.

For instance, if this compound were to act as a GABA analogue like 1-phenyl-2-pyrrolidinone, it would likely modulate the GABAergic signaling pathway, leading to inhibitory effects in the CNS. nih.gov Inhibition of enzymes like autotaxin would lead to the downregulation of the lysophosphatidic acid (LPA) signaling pathway, which is implicated in cell proliferation, migration, and survival. nih.gov If the compound were to inhibit α-amylase and α-glucosidase, it would affect carbohydrate metabolism pathways. nih.gov

Furthermore, if this compound interacts with receptors such as α1-adrenergic receptors or TRPV1, it could modulate downstream signaling cascades involving G-proteins, cyclic AMP (cAMP), or intracellular calcium levels. nih.govresearchgate.net

Investigation of Downstream Biological Effects

The downstream biological effects of this compound remain to be investigated. However, based on the known activities of related compounds, a range of potential effects can be postulated.

Should the compound exhibit CNS activity, potential downstream effects could include sedation, anxiolysis, or anticonvulsant activity. nih.gov If it acts as an enzyme inhibitor, the biological consequences would be linked to the function of the inhibited enzyme. For example, inhibition of autotaxin could lead to anti-inflammatory or anti-cancer effects. nih.gov Inhibition of microbial enzymes like InhA could result in antibacterial activity. nih.gov

In the context of receptor modulation, antagonism of TRPV1 could lead to analgesic effects. researchgate.net Conversely, agonistic or antagonistic activity at other receptors would elicit a corresponding physiological response. The sedative and emotional-reaction-inhibiting effects observed for 1-phenyl-2-pyrrolidinone in animal models point towards potential neuropharmacological effects for this class of compounds. nih.gov

Computational and Theoretical Chemistry Approaches for 1 3 Acetylphenyl Pyrrolidin 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 1-(3-Acetylphenyl)pyrrolidin-2-one. arabjchem.orgnih.gov These methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and potential interactions.

By solving approximations of the Schrödinger equation, researchers can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. arabjchem.org

Furthermore, these calculations can map the electrostatic potential surface, revealing regions of positive and negative charge. This information is vital for predicting how the molecule might interact with biological targets or other chemical species. For example, in related pyrrolidinone derivatives, DFT has been used to understand reaction mechanisms and tautomeric equilibria. nih.govbeilstein-journals.org While specific DFT studies on this compound are not widely published, the principles from studies on analogous structures provide a clear roadmap for its theoretical investigation. arabjchem.org

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, this could be used to screen for potential biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity.

For instance, studies on other pyrrolidine (B122466) derivatives have successfully used molecular docking to predict their binding to enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. researchgate.net In one such study, a library of novel pyrrolidin-2-one derivatives was docked into the active site of AChE, with some compounds showing higher docking scores than the known drug donepezil. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. researchgate.net MD simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the target protein. This can help to refine the binding mode and provide a more accurate estimation of the binding free energy. For example, MD simulations have been used to confirm the stability of complexes between pyrrolidin-2-one derivatives and AChE. researchgate.net

CompoundTargetDocking Score (kcal/mol)
Pyrrolidin-2-one Derivative 14aAChE (PDB ID: 4EY7)-18.59
Pyrrolidin-2-one Derivative 14dAChE (PDB ID: 4EY7)-18.057
Donepezil (Reference)AChE (PDB ID: 4EY7)-17.257

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scispace.com These models are built by statistically analyzing a dataset of compounds with known activities and their corresponding molecular descriptors. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound.

The descriptors used in QSAR can be derived from the compound's 2D or 3D structure and can include constitutional, topological, geometric, and electronic properties. For example, a 3D-QSAR study on spiro[pyrrolidine-oxindole] derivatives as inhibitors of GPX4/MDM2–p53 identified key structural features that influence their anti-tumor activity. scispace.com The resulting model was then used to predict the activity of newly designed compounds. scispace.com

For this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the acetylphenyl or pyrrolidinone moieties, testing their biological activity, and then building a model to predict the activity based on their structural differences. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

QSAR ModelStatistical ParameterValue
CoMSIA/S+H+A model for GPX4/MDM2–p53 inhibitorsNot specified in abstract
Not specified in abstract

De Novo Molecular Design Strategies Guided by Computational Methods

De novo molecular design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. These methods often use information from a known binding site or a pharmacophore model to construct new molecules.

Computational methods can guide the de novo design of new molecules based on the this compound scaffold. For instance, if a QSAR model reveals that a particular substitution pattern on the phenyl ring is beneficial for activity, this information can be used to generate new analogues with enhanced properties. Similarly, if molecular docking identifies key interactions between the compound and a target protein, new molecules can be designed to optimize these interactions.

One example of this approach is the design of new GPX4/MDM2–p53 inhibitors based on a CoMSIA model, where four new compounds were designed with predicted inhibitory activity greater than the most active compound in the initial dataset. scispace.com This highlights how computational design can lead to the discovery of more potent and selective compounds.

Cheminformatics and Database Mining for Related Scaffolds and Activities

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Database mining, a key aspect of cheminformatics, can be used to search for compounds with similar structural features or predicted activities to this compound.

The pyrrolidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov By searching chemical databases for compounds containing the this compound core or related pyrrolidinone scaffolds, researchers can gain insights into their potential biological activities and "drug-likeness."

This approach can help to identify potential off-target effects, suggest new therapeutic applications, and guide the design of focused compound libraries for screening. Furthermore, analyzing the patent literature and scientific publications through database mining can reveal the novelty of this compound and its derivatives, which is crucial for intellectual property considerations.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Acetylphenyl Pyrrolidin 2 One in Research

The rigorous characterization and quantification of novel chemical entities are fundamental to modern chemical and pharmaceutical research. For a compound such as 1-(3-Acetylphenyl)pyrrolidin-2-one, a molecule featuring a pyrrolidinone core, a comprehensive suite of advanced analytical techniques is employed to elucidate its structure, assess its purity, and understand its metabolic fate. This ensures the reliability and reproducibility of research findings.

Biological Activities and Pharmacological Potential of Pyrrolidin 2 One Scaffolds in Drug Discovery Research

Antimicrobial Research Applications of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one ring system is a structural component found in various natural products and synthetic compounds that have been investigated for antimicrobial properties. Research has shown that different derivatives of the pyrrolidine (B122466) scaffold possess a range of antibacterial and antifungal activities.

For instance, studies on pyrrolidine-2,5-dione derivatives have demonstrated moderate to low antimicrobial activities against several bacterial and fungal species. In one study, synthesized azo and N-arylsuccinimide derivatives of a pyrrolidine-2,5-dione backbone were tested against a panel of microorganisms. The compounds displayed minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL against various bacteria and yeasts, indicating a degree of antimicrobial potential, although less potent than reference drugs like ciprofloxacin and nystatin. nih.gov

Similarly, research into 2,3-pyrrolidinedione derivatives has identified compounds with significant antimicrobial activity against oral pathogens such as Streptococcus mutans and Candida albicans. The activity of these compounds was found to be comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare.

While the broader class of pyrrolidin-2-one derivatives has shown promise in antimicrobial research, specific studies focusing on the antimicrobial activity of "1-(3-Acetylphenyl)pyrrolidin-2-one" or its direct derivatives are not prominently available in current scientific literature. The existing research, however, supports the pyrrolidin-2-one scaffold as a viable starting point for the development of new antimicrobial agents. scilit.com Further investigation is needed to determine if modifications of the this compound structure could yield potent antimicrobial compounds.

Anti-inflammatory and Analgesic Research in Pyrrolidin-2-one Chemistry

Derivatives based on the this compound scaffold have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. A notable study involved the synthesis of new pyrrolidine derivatives by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines. nih.govresearchgate.net These synthesized compounds were then subjected to in vivo screening for their anti-inflammatory and analgesic effects. nih.gov

The research identified two lead compounds from the series that exhibited significant biological activity. nih.gov

Compound A-1 was identified as having the most potent anti-inflammatory effect.

Compound A-4 demonstrated the highest analgesic activity. nih.govresearchgate.net

These findings suggest that the N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide scaffold is a promising template for developing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govresearchgate.net Computational docking studies were performed on the synthesized derivatives against COX-1 and COX-2 enzymes to support this hypothesis. nih.govresearchgate.net

The table below summarizes the key findings from the in vivo evaluation of these compounds.

Compound IDPrimary ActivityEvaluation ModelNotable Finding
A-1 Anti-inflammatoryCarrageenan-induced rat paw edemaExhibited the highest anti-inflammatory effect among the synthesized derivatives. nih.govresearchgate.net
A-4 AnalgesicHot plate methodShowed the most significant analgesic effect. nih.govresearchgate.net

This research highlights the potential of modifying the this compound core to produce derivatives with significant therapeutic potential for treating pain and inflammation. researchgate.net

Anticancer Research and Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is a key structural feature in a variety of compounds that have been investigated for their potential as anticancer agents. While research specifically on "this compound" is limited, numerous studies on its derivatives and related structures highlight the promise of this chemical class in oncology.

One area of research has focused on chalcone derivatives incorporating a pyrrolidine ring. These compounds have been synthesized and tested for their cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB-468. Specific derivatives demonstrated notable activity, with IC50 values (the concentration required to inhibit the growth of 50% of cancer cells) in the range of 25-30 µg/mL.

In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their cytotoxicity against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). Several compounds emerged as promising anticancer agents, showing selectivity against the prostate cancer and melanoma cell lines with EC50 values between 2.5 and 20.2 µM.

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been synthesized and evaluated for their anticancer activity. These compounds were tested against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. One derivative was particularly potent against PC3 cells with an IC50 value of 0.19 µM, while others showed strong cytotoxicity against MCF-7 and A549 cells with IC50 values of 1.66 µM and 4.55 µM, respectively. semanticscholar.org These compounds were found to induce apoptosis, or programmed cell death, in the cancer cells. semanticscholar.org

The table below summarizes the findings from various studies on pyrrolidin-2-one derivatives in anticancer research.

Derivative ClassCancer Cell Lines TestedKey Findings
Pyrrolidine ChalconesMCF-7, MDA-MB-468 (Breast)Showed IC50 values of 25-30 µg/mL.
Diphenylamine-Pyrrolidin-2-one-HydrazonesMDA-MB-231 (Breast), IGR39 (Melanoma), Panc-1 (Pancreatic), PPC-1 (Prostate)Exhibited EC50 values of 2.5–20.2 µM, with selectivity for melanoma and prostate cancer cells.
Pyrrolo[2,3-d]pyrimidines with Urea MoietiesA549 (Lung), PC3 (Prostate), SW480 (Colon), MCF-7 (Breast)Demonstrated potent cytotoxicity with IC50 values as low as 0.19 µM and induced apoptosis. semanticscholar.org

These studies collectively underscore the importance of the pyrrolidin-2-one scaffold in the design of novel anticancer agents. Further exploration of derivatives of "this compound" could lead to the discovery of new and effective cancer therapies.

Neurological and Central Nervous System Research Applications

The pyrrolidin-2-one ring is a core component of the "racetam" class of drugs, which are known for their cognitive-enhancing, or nootropic, effects. The parent compound of this family is piracetam (2-oxo-1-pyrrolidine acetamide). Research into this class of compounds has spanned several decades, initially focusing on their ability to enhance learning and memory, and later expanding to investigate their potential for neuroprotection.

Recent studies have explored novel pyrrolidin-2-one derivatives for their neuroprotective effects in models of cognitive impairment. One study investigated the impact of new derivatives on learning and memory deficits induced by scopolamine in mice, a model often used to study Alzheimer's disease. The research found that these novel pyrrolidin-2-one compounds were effective in mitigating the behavioral and biochemical changes caused by scopolamine, with effects comparable to the established Alzheimer's drug, donepezil. scilit.com

The evaluation of these compounds included several key assessments:

Behavioral Tests: The Morris water maze and rota rod tests were used to assess learning, memory, and motor coordination. scilit.com

Biochemical Analysis: The levels of key markers of oxidative stress and cholinergic function were measured in the brain. This included acetylcholinesterase (AChE), lipid peroxidation (LPO), reduced glutathione (GSH), superoxide dismutase (SOD), catalase (CA), and nitrite oxide (NO). scilit.com

The results from this research suggest that pyrrolidin-2-one derivatives are promising candidates for the treatment of diseases associated with cognitive deficits. scilit.com

Another area of research involves phenylpyrrolidine derivatives for their potential in restoring cognitive functions after an ischemic stroke. In a rat model of acute focal cerebral ischemia, a novel phenylpyrrolidine derivative was shown to significantly reduce the neurological deficit and improve exploratory behavior and anxiety.

The table below summarizes the research applications of pyrrolidin-2-one derivatives in neurological and CNS research.

Research AreaModel SystemKey Findings
Cognitive Impairment (Alzheimer's Model) Scopolamine-induced deficits in miceNovel derivatives improved learning and memory and reversed biochemical changes, comparable to donepezil. scilit.com
Ischemic Stroke Rat model of acute focal cerebral ischemiaA novel phenylpyrrolidine derivative reduced neurological deficits and improved behavioral outcomes.

While specific research on the neurological applications of "this compound" is not detailed in the available literature, the broader family of pyrrolidin-2-one derivatives holds significant promise for the development of new treatments for neurological disorders.

Enzyme Modulation and Inhibition in Biochemical Research

The this compound scaffold and its derivatives have been a subject of interest in biochemical research, particularly in the context of enzyme modulation and inhibition. The ability of these compounds to interact with specific enzymes makes them attractive candidates for the development of targeted therapies.

A significant area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. As mentioned in the section on anti-inflammatory and analgesic research, derivatives of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide have been synthesized and evaluated for their effects on COX-1 and COX-2. nih.gov In silico molecular docking studies have been employed to computationally assess how these derivatives bind to the active sites of COX-1 and COX-2, providing insights into their potential mechanism of action as anti-inflammatory agents. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. researchgate.net

Another related area of research is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. This enzyme is involved in the synthesis of leukotrienes, which are also mediators of inflammation. A study on a synthesized pivalate-based Michael product of a pyrrolidin-2,5-dione derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibitory activity against the 5-LOX enzyme. The compound showed dose-dependent inhibition, with an IC50 value of 105 μg/mL. This suggests that pyrrolidin-2-one derivatives may possess anti-inflammatory properties through multiple pathways.

The table below summarizes the enzyme modulation and inhibition research related to pyrrolidin-2-one derivatives.

Enzyme TargetDerivative ClassResearch Findings
Cyclooxygenase-1 (COX-1) N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativesInvestigated through molecular docking to understand binding interactions and potential for non-selective inhibition. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivativesIdentified as a key target for the anti-inflammatory effects of these derivatives through computational studies. nih.govresearchgate.net
5-Lipoxygenase (5-LOX) Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateDemonstrated significant in vitro inhibition with an IC50 of 105 μg/mL, indicating a potential mechanism for anti-inflammatory activity.

The findings from these studies underscore the potential of the this compound scaffold as a versatile platform for designing potent and selective enzyme inhibitors for therapeutic applications.

Future Perspectives and Emerging Research Avenues for 1 3 Acetylphenyl Pyrrolidin 2 One

Development of Novel Synthetic Methodologies

The efficiency and sustainability of chemical synthesis are paramount in modern drug discovery. Future research on 1-(3-Acetylphenyl)pyrrolidin-2-one will likely focus on developing novel synthetic methodologies that are not only high-yielding but also environmentally benign.

Current approaches to N-aryl pyrrolidinones often involve multi-step sequences. acs.org Emerging strategies that could be applied to the synthesis of this compound include:

Green Chemistry Approaches: The use of eco-friendly solvents, such as ethanol (B145695) or water, and green catalysts, like citric acid, is a growing trend in organic synthesis. vjol.info.vnrsc.org One-pot multicomponent reactions, which reduce waste and improve efficiency, are particularly attractive. vjol.info.vn For instance, a one-pot synthesis involving the reaction of an appropriate aniline (B41778) derivative, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation has been reported for other pyrrolidinone derivatives and could be adapted. rsc.org

Catalyst-Free Synthesis: The development of catalyst- and solvent-free methods, such as grinding techniques at room temperature, offers a significant leap towards sustainable chemistry. psychiatryconsortium.org These methods are not only environmentally friendly but also simplify the workup procedure and reduce costs.

Advanced Catalytic Systems: The use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization presents a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org Additionally, iridium-catalyzed successive reductive amination of diketones with anilines provides a practical route to N-aryl-substituted pyrrolidines under mild conditions. mdpi.com

Novel Cascade Reactions: A recently developed one-pot process involving a Smiles-Truce aryl transfer from arylsulfonamides to cyclopropane (B1198618) diesters offers a new, operationally simple approach to biologically active pyrrolidinones. acs.org Another innovative method involves a radical 1,4-aryl migration and 5-endo-trig cyclization of N-(2-bromoallyl)arylcarboxamides. ox.ac.uk

These advanced synthetic strategies could provide more efficient and sustainable routes to this compound and its analogs, facilitating broader exploration of its biological potential.

Exploration of Undiscovered Biological Targets

While the full biological profile of this compound is yet to be elucidated, the broader class of pyrrolidinone derivatives has shown activity against a range of biological targets. nih.govnih.gov This suggests that this compound may also interact with novel or underexplored biological targets.

Future research should focus on comprehensive screening of this compound against a wide array of enzymatic and receptor targets. Given the known activities of similar compounds, potential areas of investigation include:

Neurodegenerative Diseases: Pyrrolidinone derivatives have been investigated for their nootropic and neuroprotective effects. nih.gov Piracetam, a well-known nootropic, and levetiracetam, an antiepileptic drug, belong to this class. nih.gov Therefore, exploring the potential of this compound to modulate targets relevant to Alzheimer's disease (e.g., amyloid-beta aggregation, tau pathology) and Parkinson's disease is a logical next step. anavex.commdpi.com

Inflammatory Pathways: Nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. ucsd.edu Given that some heterocyclic compounds exhibit anti-inflammatory properties, investigating the effect of this compound on COX-1 and COX-2, as well as other inflammatory mediators, could reveal new therapeutic applications.

Oncological Targets: Certain pyrrolidine-containing compounds have demonstrated anticancer activity. nih.govresearchgate.net Screening this compound against various cancer cell lines and key oncogenic targets could uncover its potential as an anticancer agent.

A systematic approach to target identification, possibly utilizing techniques like chemical proteomics and affinity-based protein profiling, will be crucial in uncovering the full therapeutic potential of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. bioscipublisher.com These technologies can significantly accelerate the design and optimization of new drug candidates. For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling of Bioactivity: By training ML models on datasets of known bioactive molecules, it is possible to predict the biological activity of new compounds. bioscipublisher.comnih.govacs.org This can help in prioritizing the synthesis of analogs of this compound with a higher probability of desired activity. Graph Neural Networks (GNNs) and other deep learning models can learn structure-activity relationships from complex molecular data. bioscipublisher.com

In Silico Screening and Docking: Computational methods like molecular docking can simulate the binding of a ligand to a protein target, providing insights into potential interactions and binding affinities. youtube.com This allows for the rapid screening of large virtual libraries of compounds derived from the this compound scaffold against various biological targets. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives with optimized activity, selectivity, and pharmacokinetic profiles.

The synergy between computational modeling and experimental validation will be key to efficiently exploring the chemical space around this compound and identifying promising new drug candidates.

Collaborative Research Initiatives in Pyrrolidin-2-one Chemistry

The complexity and cost of modern drug discovery necessitate collaborative efforts. pharmaexcipients.comfuturebridge.com Future progress in understanding and developing this compound will be significantly enhanced through strategic partnerships.

Academic-Industrial Collaborations: Partnerships between academic research groups and pharmaceutical companies can bridge the gap between fundamental research and clinical development. nih.govchemistryviews.orgacs.orgscite.ai Academia can provide expertise in novel synthetic methodologies and target identification, while industry offers resources for large-scale synthesis, high-throughput screening, and clinical trials.

Drug Discovery Consortia: The formation of consortia, which may include multiple pharmaceutical companies, academic institutions, and funding agencies, can pool resources and expertise to tackle high-risk, pre-competitive research challenges. pharmaexcipients.comfuturebridge.com A consortium focused on pyrrolidinone chemistry could accelerate the discovery of new therapeutic applications for this class of compounds, including this compound. The Psychiatry Consortium and the Academic Drug Discovery Consortium (ADDC) serve as successful models. psychiatryconsortium.orgaddconsortium.org

Open Innovation Platforms: Open innovation models encourage the sharing of data and resources to accelerate scientific progress. futurebridge.com Establishing an open platform for researchers to share findings on the synthesis and biological activity of pyrrolidinone derivatives could foster a more collaborative and efficient research environment.

Such collaborative initiatives will be instrumental in overcoming the challenges of drug development and unlocking the full therapeutic potential of this compound.

Translational Research Potentials

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. nih.govnih.gov For this compound, a clear roadmap for translational research is essential to realize its therapeutic potential.

Key aspects of a translational research program for this compound would include:

Preclinical Development: Rigorous preclinical testing in relevant animal models of disease is a critical first step. ahajournals.org This includes studies on pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics to establish a clear relationship between drug exposure and therapeutic effect. For potential neuroprotective applications, evaluation in models of ischemic stroke or neurodegenerative diseases would be necessary. nih.govnih.gov

Biomarker Identification and Validation: The identification of biomarkers that can predict or monitor the response to treatment is a key component of modern drug development. researchandmarkets.com For CNS disorders, this could involve neuroimaging techniques or the measurement of specific proteins in cerebrospinal fluid or blood.

Early-Phase Clinical Trials: Should preclinical data be promising, well-designed Phase I clinical trials will be necessary to assess the safety, tolerability, and pharmacokinetics of this compound in humans. Subsequent Phase II trials would then evaluate its efficacy in a targeted patient population. researchandmarkets.com

The journey from a promising compound to an approved therapeutic is long and challenging, but a well-defined translational research strategy will maximize the chances of success for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Acetylphenyl)pyrrolidin-2-one in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituted pyrrolidinones are often prepared by reacting 3-acetylphenyl derivatives with cyclic amines under reflux conditions. Reaction optimization (e.g., solvent polarity, temperature, catalyst use) is critical for yield improvement. For analogous pyrrolidinone syntheses, reaction conditions such as using trifluoroacetyl groups (e.g., 1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one) have been documented, where catalysts like Fe₂O₃@SiO₂/In₂O₃ improved efficiency .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton and carbon environments to confirm the acetylphenyl and pyrrolidinone moieties.
  • HPLC : Assess purity (>95% recommended) using reverse-phase chromatography with UV detection.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
    For analogs like 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one, structural validation relied on NMR and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidinone derivatives?

  • Methodological Answer : Conduct comparative assays under standardized conditions. For instance:

  • Use isogenic cell lines to minimize variability in biological response.
  • Analyze structural analogs (e.g., fluorophenyl or pyridinyl substitutions) to isolate activity-contributing groups .
  • Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).

Q. What strategies optimize reaction yields for N-substituted pyrrolidinones under varying conditions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature Gradients : Gradual heating (e.g., 60–100°C) minimizes side reactions. For example, yields for 3-(substituted) pyrrolidinones improved from 45% to 78% using Fe₂O₃@SiO₂/In₂O₃ under mild conditions .

Q. How can researchers evaluate the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity Testing : Store aliquots in amber vs. clear glass to assess photolytic decomposition.
  • Moisture Control : Use desiccants (silica gel) in storage containers, as moisture can hydrolyze acetyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.